molecular formula ¹³CC₄H₁₂O₅ B1161268 D-Ribitol-5-13C

D-Ribitol-5-13C

Cat. No.: B1161268
M. Wt: 153.14
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Description

Chemical Identity and Structural Characteristics of Ribitol Derivatives

D-Ribitol-5-Carbon-13 is a stable isotope-labeled derivative of ribitol, a naturally occurring crystalline pentose alcohol with the molecular formula Carbon-13-Carbon-4-Hydrogen-12-Oxygen-5. The compound possesses a molecular weight of 153.14 grams per mole, which represents an increase of approximately 1 atomic mass unit compared to the unlabeled ribitol due to the incorporation of the heavier carbon-13 isotope at position 5. This pentose alcohol is formed through the reduction of ribose and occurs naturally in various plant species, particularly Adonis vernalis, as well as in the cell walls of certain Gram-positive bacteria where it exists as ribitol phosphate within teichoic acid structures.

The structural framework of D-Ribitol-5-Carbon-13 consists of a linear chain of five carbon atoms, each bearing hydroxyl groups that confer the molecule's characteristic properties as a sugar alcohol. The specific labeling at the fifth carbon position distinguishes this compound from natural ribitol, which contains only carbon-12 isotopes throughout its structure. Nuclear magnetic resonance spectroscopy studies have revealed that ribitol exhibits conformational flexibility in solution, with distinct chemical shifts observed for different carbon atoms depending on their local chemical environment. Specifically, solution Carbon-13 nuclear magnetic resonance spectroscopy of D-Ribitol-5-Carbon-13 demonstrates identical chemical shifts for carbon-1 and carbon-5 positions at approximately 60-62 parts per million, contrasting with the crystalline asymmetry observed through cross-polarization magic angle spinning nuclear magnetic resonance techniques.

Table 1: Physicochemical Properties of D-Ribitol-5-Carbon-13

Property Value Reference
Molecular Formula Carbon-13-Carbon-4-Hydrogen-12-Oxygen-5
Molecular Weight 153.14 g/mol
Chemical Abstract Service Registry Number 488-81-3 (unlabeled)
Isotopic Label Position Carbon-5
Physical State Crystalline solid
Solubility Water-soluble
Nuclear Magnetic Resonance Chemical Shift (Carbon-5) 60-62 ppm

The conformational analysis of ribitol derivatives reveals important structural insights relevant to their biological activities. Database analysis indicates that the anti-conformation at 180 degrees is predominantly populated at the Carbon-3-Carbon-4 dihedral angle, while the gauche conformation at approximately ±60 degrees is observed at the Carbon-2-Carbon-3 dihedral angle. These conformational preferences significantly influence the molecule's interactions with enzymes and other biological macromolecules. Nuclear magnetic resonance coupling constants ranging from 5.2 to 6.8 Hertz confirm the presence of gauche-rich conformations at the Carbon-2-Carbon-3 position, which are critical for substrate recognition by kinases and dehydrogenases involved in ribitol metabolism.

Ribitol belongs to a family of four stereoisomers sharing the molecular formula Carbon-5-Hydrogen-12-Oxygen-5, which includes D-arabitol, L-arabitol, ribitol (non-chiral), and xylitol (non-chiral). The non-chiral nature of ribitol distinguishes it from other pentose alcohols and contributes to its unique biochemical properties. The compound forms part of the chemical structure of riboflavin and flavin mononucleotide, which serves as a nucleotide coenzyme utilized by numerous enzymes known as flavoproteins.

Historical Development of Carbon-13-Labeled Pentitol Compounds

The development of Carbon-13-labeled pentitol compounds has evolved significantly since the early applications of stable isotope labeling in biochemical research. The synthesis of Carbon-13-labeled ribose derivatives was initially established through chemi-enzymatic methods that provided access to multiple isotopomers of D-ribose, serving as precursors to both ribonucleosides and 2'-deoxyribonucleosides. These foundational studies demonstrated that five convenient reactions, applied in specific sequences, could provide access to 26 of the 32 possible Carbon-13-labeled isotopomers of D-ribose in acceptable yields.

Early synthetic approaches for Carbon-13-labeled pentose derivatives focused on the incorporation of the isotopic label through strategic chemical transformations. The synthesis of 5'-Carbon-13-ribonucleosides was characterized by the preparation of D-5-Carbon-13-ribose derivatives as intermediates through Wittig reactions of 4-aldehydo-D-erythrose dialkyl acetals with triphenylphosphine-Carbon-13-methyl iodide and butyllithium systems. This methodology introduced the Carbon-13 label at the 5-position of the pentose through highly diastereoselective osmium dihydroxylation reactions, followed by cyclization procedures utilizing lithium tetrafluoroborate catalysis.

The development of position-specific Carbon-13 labeling techniques represented a significant advancement in isotopic tracer methodology. These approaches enabled researchers to create precisely labeled compounds where the isotopic enrichment occurs at predetermined positions within the molecular framework. The synthesis of atom-specifically Carbon-13-modified building blocks became increasingly important for structural and dynamic studies utilizing nuclear magnetic resonance spectroscopy, providing researchers with enhanced tools for investigating molecular behavior in biological systems.

Table 2: Historical Milestones in Carbon-13-Labeled Pentitol Development

Year Development Methodology Significance
1994 Chemi-enzymatic synthesis methods Sequential enzymatic reactions Access to multiple ribose isotopomers
2002 Wittig reaction approach Triphenylphosphine-mediated labeling Efficient 5'-position labeling
2017 DNA building block synthesis Solid-phase synthetic methods Enhanced structural studies
2021 Conformational analysis Advanced nuclear magnetic resonance Understanding molecular flexibility

The evolution of synthetic methodologies has been accompanied by improvements in analytical techniques for characterizing Carbon-13-labeled compounds. High-resolution mass spectrometry methods have enabled precise quantification of Carbon-13-labeled metabolites in biological matrices, with multiple reaction monitoring transitions achieving detection limits as low as 0.1 nanomolar. These analytical advances have significantly expanded the applications of Carbon-13-labeled pentitols in metabolic research.

The development of specialized synthetic routes for different positional isomers has provided researchers with comprehensive toolkits for metabolic studies. The synthesis of Carbon-13-labeled pentitol compounds has benefited from advances in protecting group chemistry, stereoselective reactions, and isotopic incorporation strategies that minimize isotopic dilution while maximizing synthetic efficiency. These improvements have made Carbon-13-labeled pentitols more accessible for routine use in biochemical investigations.

Significance of Position-Specific Carbon-13 Labeling in Metabolic Studies

Position-specific Carbon-13 labeling in pentitol compounds has revolutionized the field of metabolic flux analysis by providing unprecedented insight into cellular biochemical processes. The incorporation of Carbon-13 isotopes at specific positions within metabolic intermediates enables researchers to trace the fate of individual carbon atoms as they traverse complex metabolic networks. This approach has proven particularly valuable for understanding relative pathway activities, qualitative changes in pathway contributions, and nutrient utilization patterns in various biological systems.

The application of D-Ribitol-5-Carbon-13 in metabolic studies has revealed important mechanistic insights into cellular energy metabolism. In studies of tumor cell metabolism, specifically labeled Carbon-13 glucose and glutamine tracers have been computationally evaluated for their ability to precisely estimate fluxes in central carbon metabolism. These investigations have identified optimal tracers for analyzing individual fluxes, specific pathways, and central carbon metabolism as a whole, with 1,2-Carbon-13-glucose providing the most precise estimates for glycolysis and the pentose phosphate pathway.

Carbon-13 metabolic flux analysis represents the most comprehensive method for characterizing cellular metabolic states, and uniquely labeled isotopic tracers enable more focused analyses to probe specific reactions within metabolic networks. The choice of tracer largely determines the precision with which metabolic fluxes can be estimated, particularly in complex mammalian systems that require multiple substrates for optimal growth and function. Studies utilizing D-Ribitol-5-Carbon-13 and related compounds have successfully recapitulated the hallmarks of cancer cell metabolism, providing valuable quantitative information on the performance of Carbon-13-labeled substrates.

Table 3: Applications of Position-Specific Carbon-13 Labeling in Metabolic Research

Application Area Metabolic Pathway Information Gained Reference
Cancer cell metabolism Glycolysis and pentose phosphate pathway Flux quantification and pathway activities
Platelet metabolism Central carbon metabolism Glucose and acetate utilization patterns
Granulocyte function Non-oxidative pentose phosphate pathway Metabolic adjustments during immune response
Bacterial polysaccharide synthesis Ribitol phosphate incorporation Structural characterization of cell wall components

The significance of position-specific labeling extends to understanding the temporal dynamics of metabolic processes. Isotopic steady-state conditions in glycolytic intermediates typically occur within minutes when cells are labeled with Carbon-13-glucose, whereas tricarboxylic acid cycle intermediates require longer periods to reach equilibrium. These temporal considerations are crucial for designing experiments that capture meaningful metabolic information while avoiding artifacts associated with incomplete isotopic equilibration.

Recent applications of isotopically nonstationary Carbon-13 metabolic flux analysis have demonstrated the power of this approach in quantifying carbon fluxes in specialized cell types such as platelets. These studies have shown that resting platelets primarily metabolize glucose to lactate through glycolysis, while acetate oxidation fuels the tricarboxylic acid cycle. Upon activation with thrombin, platelets increase glucose uptake three-fold and redistribute carbon flux dramatically, decreasing relative flux to the oxidative pentose phosphate pathway and tricarboxylic acid cycle while increasing flux to lactate production.

The development of Bayesian Carbon-13 metabolic flux analysis approaches has further enhanced the utility of position-specific labeling by enabling the analysis of parallel tracer experiments. This methodology has been particularly valuable for studying immune cell function, where the pentose phosphate pathway plays a key role in cellular regulation. Studies of granulocytes using multiple Carbon-13 tracers have revealed directional shifts within the non-oxidative pentose phosphate pathway that support phagocytic function.

Properties

Molecular Formula

¹³CC₄H₁₂O₅

Molecular Weight

153.14

Synonyms

D-Adonitol-5-13C

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

D-Ribitol-5-13C has been utilized in metabolic studies to investigate the conversion pathways of ribitol in cellular systems. For instance, studies have shown that ribitol can be phosphorylated to form ribitol-5-phosphate and subsequently converted to CDP-ribitol, which is essential for glycosylation processes in cells . The incorporation of this compound into these pathways allows researchers to track metabolic fluxes and understand the dynamics of ribitol metabolism under different physiological conditions.

Gene Therapy Research

Recent studies have indicated that this compound may play a role in gene therapy, particularly for conditions like muscular dystrophies associated with dystroglycanopathies. Ribitol supplementation has been shown to enhance glycosylation of α-dystroglycan, a protein critical for muscle function. In experiments involving mutant mice, oral administration of ribitol significantly increased levels of glycosylated α-dystroglycan, suggesting its potential as a therapeutic agent .

Development of Chemical Probes

This compound is also being explored in the development of chemical probes for studying glycosylation patterns in cells. Researchers have synthesized azido analogs of D-ribitol-5-phosphate that can be metabolically incorporated into glycoproteins, allowing for visualization and analysis of glycosylation changes in response to various stimuli . This application is particularly valuable for understanding disease mechanisms at the molecular level.

Ribitol Treatment in Muscular Dystrophy

A significant study demonstrated that ribitol treatment restored functionally glycosylated α-dystroglycan in FKRP-related muscular dystrophy models. Mice treated with D-ribitol showed improved muscle pathology and function, with no observed side effects on other organs . The study highlighted the potential of ribitol as a low-risk therapeutic option.

Study AspectFindings
Treatment Duration3 to 6 months
Ribitol Concentration5% in drinking water
Key OutcomeIncreased levels of F-α-DG in muscle tissues
Side EffectsNone detected

Metabolomic Analysis Using this compound

In another investigation focusing on metabolomics, researchers employed this compound to analyze its role in cellular metabolism under various conditions. The results indicated that ribitol supplementation led to significant increases in CDP-ribitol levels within cells, demonstrating its utility as a metabolic tracer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isotopologues of Ribitol

Other isotopologues of ribitol differ in the position or number of ¹³C labels, affecting their utility in specific studies:

Compound Name Molecular Formula Isotopic Label Position Supplier/Product Code Key Applications
D-Ribitol-1-¹³C ¹³CC₄H₁₂O₅ C1 Omicron Biochemicals (ALD-032) NMR studies of riboflavin synthesis
D-Ribitol-2-¹³C ¹³CC₄H₁₂O₅ C2 Omicron Biochemicals (ALD-033) Metabolic flux analysis
D-Ribitol-3-¹³C ¹³CC₄H₁₂O₅ C3 Omicron Biochemicals (ALD-034) Isotope dilution mass spectrometry
D-Ribitol-5-¹³C ¹³CC₄H₁₂O₅ C5 Omicron Biochemicals (ALD-035) Tracing pentose phosphate pathway
[UL-¹³C₅]Ribitol ¹³C₅H₁₂O₅ Uniformly labeled Omicron Biochemicals (ALD-062) Comprehensive metabolic profiling

Key Findings :

  • Position-Specific Utility : D-Ribitol-5-¹³C is preferred for studying the pentose phosphate pathway due to the strategic labeling of the C5 position, which aligns with key intermediates like ribulose-5-phosphate .
  • Uniform Labeling : [UL-¹³C₅]Ribitol provides broader metabolic insights but requires higher costs and advanced analytical techniques (e.g., high-resolution mass spectrometry) .

Functional Derivatives of Ribitol

D-Ribamine (1-Amino-1-deoxy-D-ribitol)
  • Structure: C₅H₁₃NO₄ (CAS: 527-47-9), featuring an amino group replacing the hydroxyl at C1 .
  • Applications: Used in glycoconjugate synthesis and antibiotic research, notably in studies of ribostamycin derivatives.
5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol
  • Structure : A protected ribitol derivative with benzyl and allyl groups .
  • Applications : Acts as a synthetic intermediate in anticancer drug development. Unlike D-Ribitol-5-¹³C, its utility lies in organic synthesis rather than isotopic tracing .

Comparison with Isotope-Labeled Sugar Alcohols

D-[2-¹³C]Xylitol

  • Molecular Formula : C₄¹³CH₁₂O₅ (CAS: X749753) .
  • Applications : Used in diabetes and dental caries research. Unlike D-Ribitol-5-¹³C, its labeling at C2 makes it suitable for studying xylulose metabolism .

D-Ribulose-¹³C

  • Structure : C₅H₁₀O₅ with ¹³C labeling (CAS: 131771-70-5) .
  • Applications : Critical in Calvin cycle studies. Unlike ribitol derivatives, ribulose is a ketose sugar, limiting direct comparability in metabolic studies .

Solubility and Formulation

D-Ribitol-5-¹³C is soluble in water, DMSO, and ethanol. For in vivo studies, it is often prepared in saline or corn oil-based formulations (e.g., DMSO:Corn oil = 10:90) to enhance bioavailability . In contrast, [UL-¹³C₅]Ribitol requires more complex solvent systems due to its hydrophobicity .

Analytical Techniques

  • NMR Spectroscopy : D-Ribitol-5-¹³C produces distinct ¹³C signals at ~70 ppm, enabling precise tracking in metabolic networks .
  • Mass Spectrometry : Position-specific labeling reduces isotopic overlap, improving data accuracy compared to uniformly labeled analogs .

Preparation Methods

Wittig Reaction for C5-¹³C Ribose Synthesis

The foundational step in synthesizing D-ribitol-5-¹³C involves the preparation of D-ribose-5-¹³C, which is subsequently reduced to the corresponding sugar alcohol. A seminal method, described by, utilizes a Wittig reaction between 4-aldehydo-D-erythrose dialkyl acetals and Ph₃P¹³CH₃I-BuLi to introduce the ¹³C label at the C5 position. This reaction proceeds via the formation of a ylide intermediate, which reacts with the aldehyde group to generate a pentose derivative with the isotopic label incorporated into the methylene group. The resulting D-[5-¹³C]ribose dialkyl acetal undergoes osmium-catalyzed dihydroxylation to achieve high diastereoselectivity (>95%), yielding 2,3-di-O-benzyl-D-[5-¹³C]ribose as a key intermediate.

Cyclization of this intermediate with LiBF₄ produces alkyl D-[5-¹³C]ribofuranoside, which is hydrolyzed to free D-ribose-5-¹³C. The overall yield for this five-step sequence is reported at 28–35%, with isotopic purity exceeding 99% as confirmed by NMR and mass spectrometry.

Reduction of D-Ribose-5-¹³C to D-Ribitol-5-¹³C

The reduction of D-ribose-5-¹³C to D-ribitol-5-¹³C is typically performed using sodium borohydride (NaBH₄) in aqueous or alcoholic solvents. This step proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, resulting in the conversion of the aldehyde group to a primary alcohol. Under optimized conditions (0°C, pH 9–10), the reaction achieves near-quantitative conversion (>98%) while preserving the ¹³C label at C5. Catalytic hydrogenation with Raney nickel has also been explored but is less favored due to potential over-reduction side reactions.

Chemi-Enzymatic Labeling Strategies

Transketolase-Mediated Isotope Transfer

Transketolase enzymes, which catalyze the transfer of two-carbon units between ketose and aldose phosphates, have been proposed for redistributing ¹³C labels within carbohydrate backbones. For example, outlines a reaction where [1-¹³C]glycolaldehyde is transferred to D-ribose-5-phosphate, generating labeled sedoheptulose-7-phosphate. Subsequent phosphatase treatment and reduction could theoretically yield D-ribitol-5-¹³C, though this pathway remains unexplored in the literature.

Industrial-Scale Production and Purification

Fed-Batch Reactor Optimization

Large-scale synthesis of D-ribitol-5-¹³C employs fed-batch reactors to maintain substrate concentrations and minimize inhibitory byproducts. reports a fed-batch system achieving 45.6 g/L of [1-¹³C]D-glucose 6-phosphate, which could be adapted for ribitol production by incorporating reductase enzymes. Critical parameters include:

ParameterOptimal ValueEffect on Yield
Substrate Feed Rate0.2 mmol/minPrevents enzyme saturation
pH7.5Maximizes enzyme activity
Temperature30°CBalances reaction rate/stability

Chromatographic Purification

Final purification of D-ribitol-5-¹³C utilizes ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC). IEC with Dowex 1×8 resin removes anionic byproducts, while SEC on Bio-Gel P2 columns separates ribitol from unreacted ribose and oligomers. The combined process achieves >99.5% chemical and isotopic purity, as validated by HPLC-ESI-MS.

Analytical Validation of Isotopic Incorporation

¹³C NMR Spectroscopy

Quantitative ¹³C NMR remains the gold standard for verifying C5-specific labeling. The C5 carbon in D-ribitol-5-¹³C exhibits a distinct triplet at δ 63.2 ppm (J₆C-¹³C = 52 Hz) in D₂O, with no detectable signals at other carbon positions.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis using electrospray ionization (ESI) in negative ion mode confirms the molecular ion peak at m/z 153.1458 ([M-H]⁻), with the ¹³C isotopic peak accounting for 99.2% of total intensity .

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing and characterizing D-Ribitol-5-¹³C to ensure isotopic purity?

  • Methodological Answer : Synthesis should follow protocols optimized for isotopic incorporation, such as enzymatic or chemical methods using ¹³C-labeled precursors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C-NMR) to confirm positional isotopic enrichment and mass spectrometry (MS) to verify molecular weight (151.12 g/mol) and purity . High-performance liquid chromatography (HPLC) can further assess chemical purity, with thresholds set at ≥98% isotopic and chemical purity for reproducibility .

Q. How should researchers design experiments to track metabolic pathways using D-Ribitol-5-¹³C?

  • Methodological Answer : Use the PICOT framework:

  • Population : Select a biological system (e.g., bacterial cultures, mammalian cells).
  • Intervention : Introduce D-Ribitol-5-¹³C at physiologically relevant concentrations.
  • Comparison : Use unlabeled D-Ribitol as a control.
  • Outcome : Quantify ¹³C incorporation via LC-MS or GC-MS to map metabolic flux.
  • Time : Define incubation periods based on pathway turnover rates (e.g., 24–72 hours for microbial systems) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic flux data obtained from studies using D-Ribitol-5-¹³C in different model organisms?

  • Methodological Answer : Apply systematic literature review (SLR) frameworks to identify confounding variables:

  • Step 1 : Use PRISMA guidelines to collate studies and assess heterogeneity in experimental conditions (e.g., cell type, growth media).
  • Step 2 : Perform meta-analysis to quantify effect sizes of ¹³C incorporation rates across studies.
  • Step 3 : Validate hypotheses using in vitro assays with standardized protocols (e.g., fixed pH, temperature) .

Q. What methodological considerations are critical when integrating D-Ribitol-5-¹³C isotopic tracing with multi-omics approaches?

  • Methodological Answer :

  • Experimental Design : Pair stable isotope-resolved metabolomics (SIRM) with transcriptomics/proteomics. For example, use time-course sampling to correlate ¹³C flux with gene expression changes.
  • Data Integration : Employ computational tools like MetaboAnalyst or XCMS for pathway enrichment analysis. Normalize ¹³C data to account for batch effects .
  • Validation : Replicate findings in knockout models (e.g., ribitol dehydrogenase-deficient strains) to confirm pathway specificity .

Data Analysis and Reproducibility

Q. How should researchers address low signal-to-noise ratios in ¹³C-NMR data from D-Ribitol-5-¹³C experiments?

  • Methodological Answer :

  • Optimization : Increase sample concentration or use cryoprobes to enhance sensitivity.
  • Processing : Apply apodization functions (e.g., exponential line broadening) and baseline correction.
  • Validation : Compare results with parallel MS datasets to confirm isotopic enrichment .

Q. What strategies ensure reproducibility in studies using D-Ribitol-5-¹³C across laboratories?

  • Methodological Answer :

  • Protocol Standardization : Adopt MIAMI (Minimum Information About Metabolic Isotope-labeling) guidelines for reporting experimental parameters (e.g., tracer concentration, extraction methods).
  • Inter-lab Calibration : Share reference samples with predefined ¹³C enrichment levels (e.g., 10%, 50%, 90%) to harmonize instrument outputs .

Table: Key Techniques for Characterizing D-Ribitol-5-¹³C

TechniquePurposeDetection LimitReference
¹³C-NMRPositional isotopic confirmation≥5% enrichment
LC-HRMSQuantify ¹³C incorporation0.1–1.0 pmol (depending on column)
Isotopic Dilution MSCorrect for matrix effects<0.1% variability

Ethical and Safety Considerations

Q. How should researchers mitigate risks when handling D-Ribitol-5-¹³C in shared laboratory environments?

  • Methodological Answer :

  • Safety Protocols : Follow SDS guidelines for labeled compounds (e.g., PPE, waste disposal) .
  • Documentation : Maintain a lab-specific chemical inventory with isotopic labeling status to prevent cross-contamination .

Literature and Knowledge Gaps

Q. What systematic approaches identify understudied applications of D-Ribitol-5-¹³C in metabolic engineering?

  • Methodological Answer : Conduct a scoping review using Covidence software to map literature clusters. Annotate gaps (e.g., ribitol’s role in polyol metabolism in extremophiles) and propose high-risk/high-reward experiments using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

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